

The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide

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Compound of Interest

Compound Name: TCH-165

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This technical guide provides an in-depth overview of **TCH-165**, a small molecule activator of the 20S proteasome, and its therapeutic potential, particularly in the context of MYC-driven cancers such as multiple myeloma.

Introduction: A Novel Approach to Targeting Intrinsically Disordered Proteins

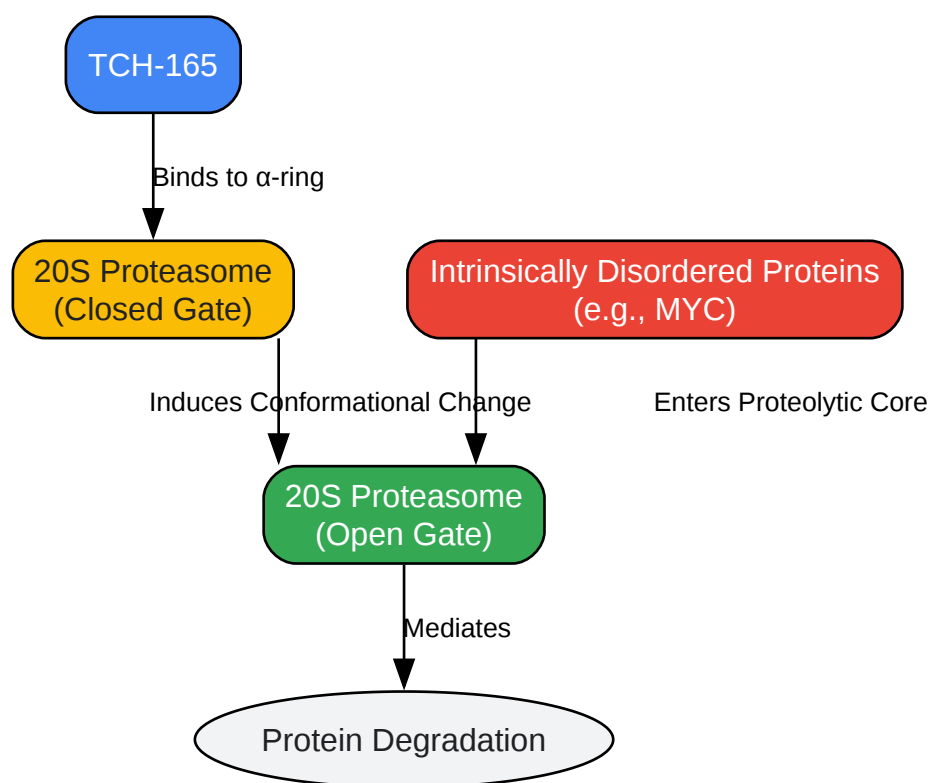
The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, maintaining protein homeostasis. While the 26S proteasome is responsible for the degradation of ubiquitinated proteins, the 20S proteasome, or core particle, mediates the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][2] Many oncoproteins, including MYC, are IDPs, and their accumulation is a hallmark of various cancers.[3][4]

TCH-165 is an imidazoline-based small molecule that has emerged as a potent activator of the 20S proteasome.[3] It modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome. This targeted activation leads to the enhanced degradation of IDPs like MYC, offering a novel therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action of TCH-165

TCH-165's primary mechanism of action involves direct interaction with the 20S proteasome. It is proposed to bind to the α -ring of the 20S core particle, inducing a conformational change that opens the gate to the proteolytic chamber. This "open-gate" conformation allows for increased access of IDP substrates to the catalytic β -subunits, leading to their degradation. Atomic force microscopy has provided biophysical evidence supporting this gate-opening mechanism.

This activation is selective for IDPs, as **TCH-165** does not induce the degradation of structured proteins like GAPDH. By promoting the disassembly of the 26S proteasome, **TCH-165** increases the pool of active 20S proteasomes available for IDP degradation.



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Figure 1: Mechanism of **TCH-165** action on the 20S proteasome.

Quantitative Data on the Efficacy of TCH-165

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of **TCH-165**.

Cell Line	Cancer Type	CC50 (μ M)	95% Confidence Interval
RPMI-8226	Multiple Myeloma	0.9 - 1.0	0.8 - 1.2
L363	Multiple Myeloma	5.0	4.1 - 5.1
NIH-H929	Multiple Myeloma	4.3	2.8 - 6.6
CCRF-CEM	Leukemia	0.9	0.79 - 1.19
U87MG	Glioblastoma	2.4	N/A

Table 1: Cytotoxicity (CC50) of **TCH-165** in various cancer cell lines after 72 hours of treatment.

Patient Sample	Treatment Status	CC50 (μ M)	95% Confidence Interval
Newly Diagnosed Multiple Myeloma	N/A	1.0	0.6 - 1.5
Relapsed Multiple Myeloma	Bortezomib Unresponsive	8.1	7.1 - 9.0

Table 2: Cytotoxicity (CC50) of **TCH-165** in primary human multiple myeloma cells.

Assay	EC50 (μ M)	95% Confidence Interval
MYC-Mediated Luciferase Transcription	2.57	2.46 - 2.95

Table 3: Potency of **TCH-165** in inhibiting MYC-mediated gene transcription in HCT-116 cells.

Catalytic Site	Maximum Fold Enhancement
Chymotrypsin-like	~10-fold
Trypsin-like	~4-fold
Caspase-like	~2-fold

Table 4: Enhancement of 20S proteasome catalytic activities by **TCH-165**.

Key Experimental Protocols

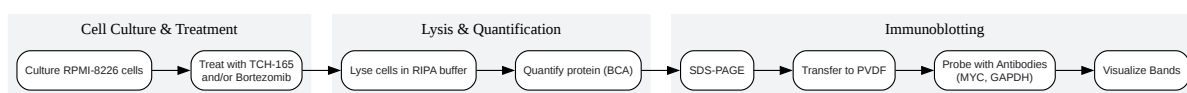
Detailed methodologies for the key experiments cited in the evaluation of **TCH-165** are provided below.

Western Blot for MYC Degradation

This protocol is used to assess the effect of **TCH-165** on MYC protein levels in cancer cell lines.

- Cell Culture and Treatment:
 - Culture RPMI-8226 multiple myeloma cells to approximately 80% confluency.
 - Treat cells with the desired concentrations of **TCH-165** (e.g., 5 μ M) or vehicle (DMSO) for 4 hours.
 - For proteasome inhibition controls, pre-treat cells with bortezomib (5 μ M) for 1 hour before adding **TCH-165**.
- Cell Lysis:
 - Harvest cells by centrifugation and wash twice with chilled PBS.
 - Resuspend the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.
- Protein Quantification:
 - Determine the total protein concentration using a BCA assay.
 - Normalize protein concentrations to 2 mg/mL and add 5X SDS loading buffer.
- SDS-PAGE and Immunoblotting:
 - Load 30 μ g of protein lysate onto a 4-20% Tris/glycine gel.

- Transfer the separated proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against MYC and GAPDH (as a loading control).
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.



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Figure 2: Experimental workflow for Western blot analysis of MYC degradation.

MYC-Luciferase Reporter Assay

This assay quantifies the effect of **TCH-165** on MYC-mediated gene transcription.

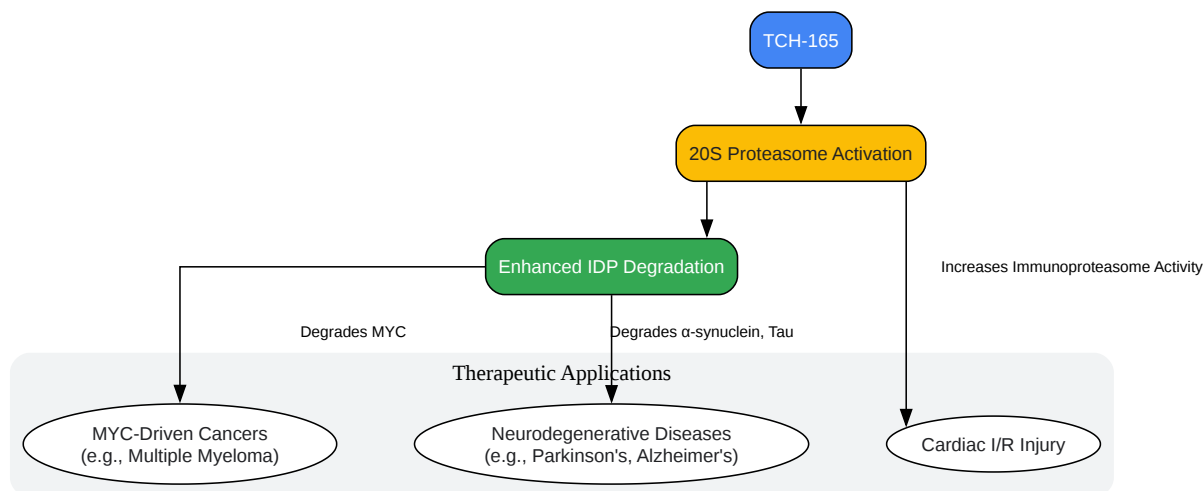
- Cell Line:
 - Use HCT-116 cells stably transfected with a MYC-luciferase reporter gene.
- Treatment:
 - Plate the cells and treat with various concentrations of **TCH-165**.
- Luciferase Activity Measurement:
 - After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis:

- Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
- Calculate the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Therapeutic Implications and Future Directions

The activation of the 20S proteasome by **TCH-165** represents a promising therapeutic strategy for several diseases.

- **Oncology:** The primary application is in MYC-driven cancers, including multiple myeloma. **TCH-165**'s ability to degrade MYC and its efficacy in bortezomib-resistant cells highlight its potential as a novel anti-cancer agent. In vivo studies have shown that **TCH-165** can inhibit tumor growth and is well-tolerated in mice and dogs.
- **Neurodegenerative Diseases:** By enhancing the degradation of aggregation-prone IDPs such as α -synuclein and tau, 20S proteasome activation may be beneficial for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.
- **Cardiac Ischemia/Reperfusion Injury:** Recent studies suggest that **TCH-165** can protect against cardiac ischemia/reperfusion injury by increasing immunoproteasome activity and promoting the degradation of the pro-fission protein Drp1.



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Figure 3: Therapeutic potential of **TCH-165** mediated 20S proteasome activation.

Future research should focus on further elucidating the detailed molecular interactions between **TCH-165** and the 20S proteasome, optimizing its pharmacokinetic and pharmacodynamic properties, and expanding clinical investigations into its safety and efficacy in various disease models. The development of **TCH-165** and similar 20S proteasome activators opens a new avenue for the treatment of diseases driven by the accumulation of toxic, intrinsically disordered proteins.

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- To cite this document: BenchChem. [The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611247#the-therapeutic-potential-of-20s-proteasome-activation-by-tch-165]

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